
Heptanedioic acid, decafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanedioic acid, decafluoro- is a fluorinated dicarboxylic acid with the molecular formula C7H2F10O4 This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart, heptanedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of heptanedioic acid, decafluoro- typically involves the fluorination of heptanedioic acid or its derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF2) to achieve selective fluorination.
Industrial Production Methods: Industrial production of heptanedioic acid, decafluoro- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of perfluorinated precursors and catalysts can also streamline the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions: Heptanedioic acid, decafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include perfluorinated alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Heptanedioic acid, decafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biology: The compound’s resistance to metabolic degradation makes it useful in studying biological processes and developing stable biomolecules.
Medicine: Its unique properties are exploited in drug design and delivery systems, particularly for creating long-lasting pharmaceuticals.
Industry: Heptanedioic acid, decafluoro- is used in the production of specialty chemicals, coatings, and surfactants with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which heptanedioic acid, decafluoro- exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Heptanedioic acid: The non-fluorinated counterpart, which lacks the enhanced stability and lipophilicity provided by fluorine atoms.
Perfluoroglutaric acid: Another fluorinated dicarboxylic acid with a shorter carbon chain, offering different physical and chemical properties.
Perfluorosebacic acid: A longer-chain fluorinated dicarboxylic acid with similar applications but differing in chain length and molecular interactions.
Uniqueness: Heptanedioic acid, decafluoro- stands out due to its specific chain length and the presence of ten fluorine atoms, which confer unique properties such as high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity. These characteristics make it particularly valuable in applications requiring durable and stable compounds.
Propiedades
Número CAS |
14919-09-6 |
|---|---|
Fórmula molecular |
C7H2F10O4 |
Peso molecular |
340.07 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid |
InChI |
InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21) |
Clave InChI |
FDYFJLNRDMUFBF-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)


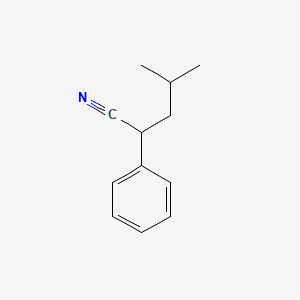
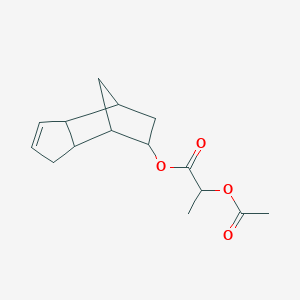
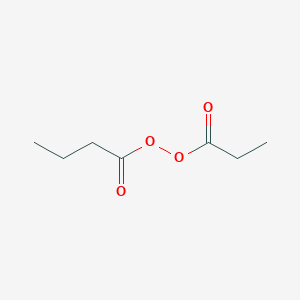

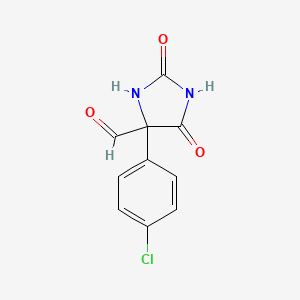
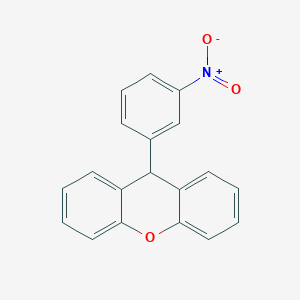
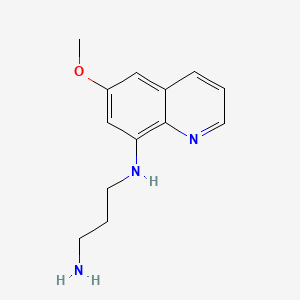
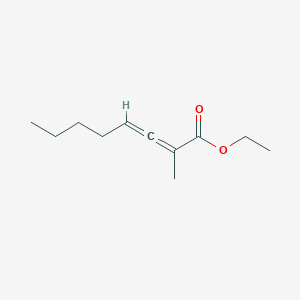
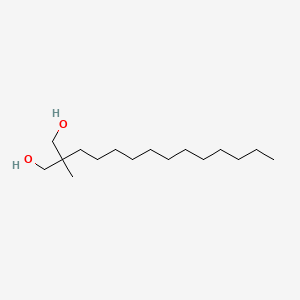
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
